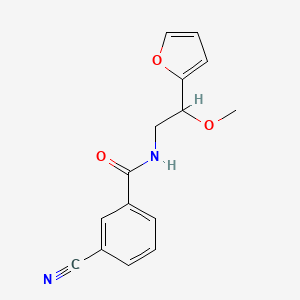

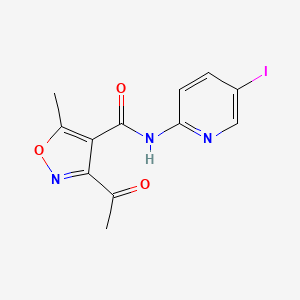

![molecular formula C14H13F3N4O4 B2756924 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421522-83-9](/img/structure/B2756924.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds, including some pharmaceuticals . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The presence of the trifluoromethyl group could potentially enhance the compound’s stability and lipophilicity .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole and 1,2,4-triazole rings, along with the trifluoromethyl group, would contribute to the compound’s three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzo[d][1,3]dioxole and 1,2,4-triazole rings could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially enhance the compound’s stability and lipophilicity .Scientific Research Applications

Synthesis and Structural Characterization

The compound's synthesis often involves multi-step reactions that incorporate various functional groups to achieve the desired molecular structure. For instance, Panchal and Patel (2011) detailed a synthetic route starting from 4-amino-4H-1,2,4-triazole, leading to the creation of derivatives through cyclization reactions with hydrazine hydrate in ethanol, highlighting the versatility in synthesizing triazole-based compounds (Panchal & Patel, 2011).

Antimicrobial and Antitumor Activities

Research on similar structures has shown promising biological activities, including antimicrobial and antitumor effects. For instance, Rezki (2016) conducted a study on the antimicrobial activity of 1,2,3-triazoles tethering bioactive benzothiazole nuclei, demonstrating significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Enzyme Inhibition and Biological Evaluation

The compound's framework has been utilized in the design and synthesis of enzyme inhibitors and for evaluating anti-inflammatory activities. Tariq et al. (2018) developed novel derivatives to inhibit p38α MAP kinase, displaying considerable in vitro and in vivo anti-inflammatory activity, underscoring the potential for designing new therapeutic agents targeting inflammation and related disorders (Tariq et al., 2018).

Advanced Applications in Drug Discovery

Compounds with similar structural motifs have been investigated for their role in drug discovery, particularly as anticancer agents. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of benzyl-substituted quinazolinones for their in vitro antitumor activity, revealing compounds with broad-spectrum antitumor activity and suggesting the potential of such structures in developing new anticancer drugs (Al-Suwaidan et al., 2016).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O4/c1-20-12(14(15,16)17)19-21(13(20)23)6-11(22)18-5-8-2-3-9-10(4-8)25-7-24-9/h2-4H,5-7H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFRSFQHINEGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NCC2=CC3=C(C=C2)OCO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2756845.png)

![(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2756848.png)

![6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756850.png)

![(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2756853.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide](/img/structure/B2756856.png)

![1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2756858.png)